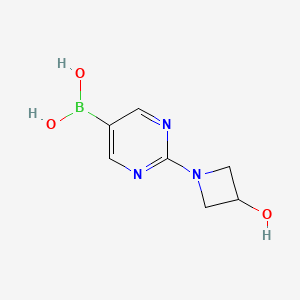
(2-(3-Hydroxyazetidin-1-yl)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Hydroxyazetidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of appropriate pyrimidine derivatives with boronic acid reagents. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds . This reaction involves the use of palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for boronic acid derivatives often involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions
(2-(3-Hydroxyazetidin-1-yl)pyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield boronic esters, while reduction reactions can produce boranes .
科学的研究の応用
(2-(3-Hydroxyazetidin-1-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
作用機序
The mechanism of action of (2-(3-Hydroxyazetidin-1-yl)pyrimidin-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, making it a valuable tool in medicinal chemistry and biochemistry .
類似化合物との比較
Similar Compounds
(2-Piperidin-1-ylpyrimidin-5-yl)boronic acid: This compound has a similar boronic acid group and pyrimidine ring structure but differs in the presence of a piperidine ring instead of an azetidine ring.
(2-(Piperidin-1-yl)pyrimidin-5-yl)boronic acid: Another similar compound with a piperidine ring, used in similar applications.
Uniqueness
(2-(3-Hydroxyazetidin-1-yl)pyrimidin-5-yl)boronic acid is unique due to the presence of the hydroxyazetidine group, which imparts distinct chemical properties and reactivity compared to other boronic acid derivatives . This uniqueness makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H10BN3O3 |
|---|---|
分子量 |
194.99 g/mol |
IUPAC名 |
[2-(3-hydroxyazetidin-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H10BN3O3/c12-6-3-11(4-6)7-9-1-5(2-10-7)8(13)14/h1-2,6,12-14H,3-4H2 |
InChIキー |
IPCUYCBWEMAVCH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1)N2CC(C2)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


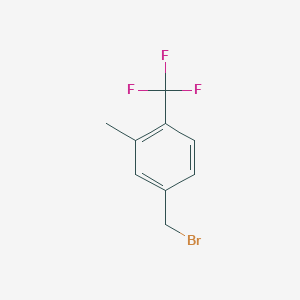
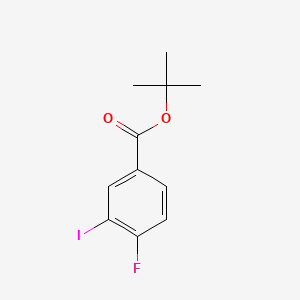
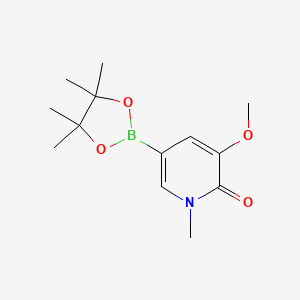
![7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13454174.png)
![N-methylspiro[5.5]undecan-3-amine](/img/structure/B13454177.png)
![1-[(4-methoxyphenyl)methyl]-N-[(1r,4r)-4-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}cyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13454181.png)
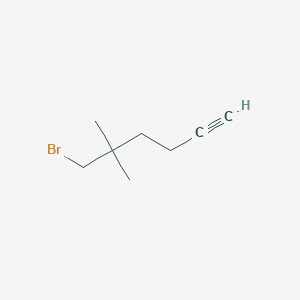
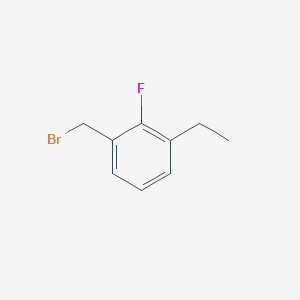
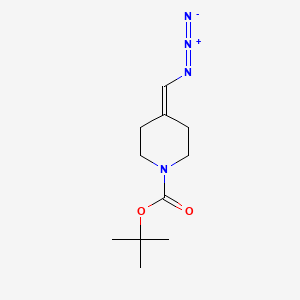
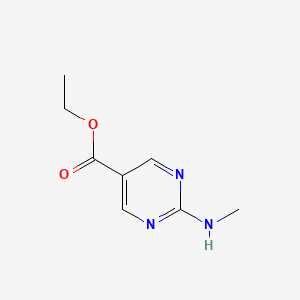
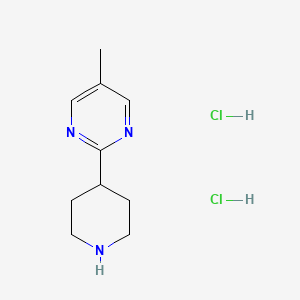
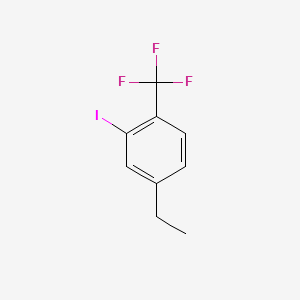
![3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13454244.png)
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13454248.png)
